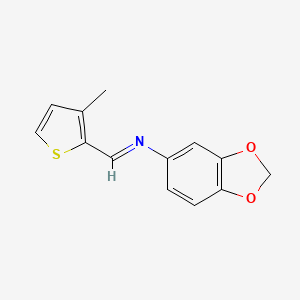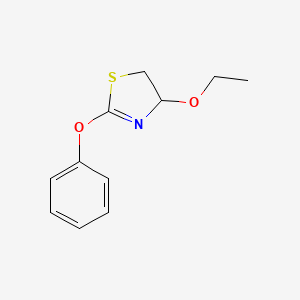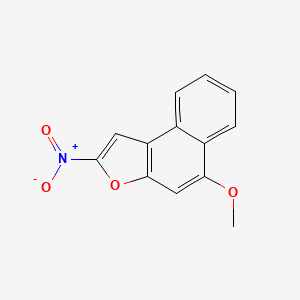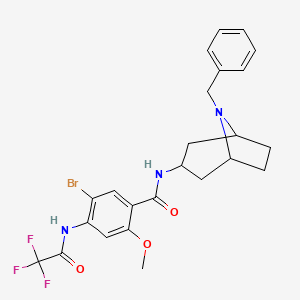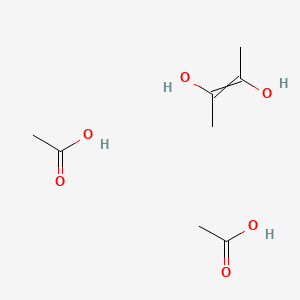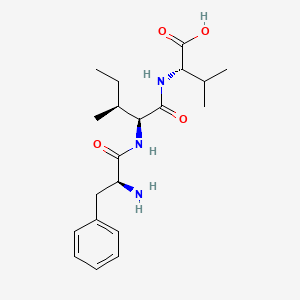
L-Phenylalanyl-L-isoleucyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanyl-L-isoleucyl-L-valine is a tripeptide composed of three amino acids: phenylalanine, isoleucine, and valine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Tripeptides like this compound are often studied for their structural properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-isoleucyl-L-valine typically involves the stepwise coupling of the amino acids phenylalanine, isoleucine, and valine. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents such as carbodiimides (e.g., DCC) and coupling reagents like HOBt or HATU. The reaction conditions often include anhydrous solvents like DMF or DCM and are carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis utilizes proteases or peptidases to catalyze the formation of peptide bonds between the amino acids. This method is advantageous due to its mild reaction conditions and high specificity. The industrial process also includes purification steps such as HPLC to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalanyl-L-isoleucyl-L-valine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can target the peptide bonds or side chains of the amino acids.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the amino acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH to maintain the integrity of the peptide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield phenylalanine hydroxyl derivatives, while reduction of the peptide bonds can lead to the formation of smaller peptides or amino acids.
Applications De Recherche Scientifique
L-Phenylalanyl-L-isoleucyl-L-valine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.
Biology: It serves as a substrate for studying enzyme kinetics and specificity of proteases and peptidases.
Medicine: It is investigated for its potential therapeutic properties, including its role in modulating biological pathways and its use in drug delivery systems.
Industry: It is utilized in the production of peptide-based materials and as a building block for more complex peptides and proteins.
Mécanisme D'action
The mechanism of action of L-Phenylalanyl-L-isoleucyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to the active sites of enzymes, inhibiting or modulating their activity. The pathways involved may include signal transduction pathways where the peptide acts as a ligand or inhibitor, affecting cellular processes and functions.
Comparaison Avec Des Composés Similaires
L-Phenylalanyl-L-isoleucyl-L-valine can be compared with other similar tripeptides, such as L-Phenylalanyl-L-alanyl-L-valine and L-Phenylalanyl-L-leucyl-L-valine. These compounds share structural similarities but differ in their amino acid composition, leading to variations in their biological activities and properties. The uniqueness of this compound lies in its specific sequence of amino acids, which imparts distinct chemical and biological characteristics.
List of Similar Compounds
- L-Phenylalanyl-L-alanyl-L-valine
- L-Phenylalanyl-L-leucyl-L-valine
- L-Phenylalanyl-L-tryptophan
- L-Isoleucyl-L-phenylalanine
Propriétés
Numéro CAS |
76046-38-3 |
|---|---|
Formule moléculaire |
C20H31N3O4 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H31N3O4/c1-5-13(4)17(19(25)22-16(12(2)3)20(26)27)23-18(24)15(21)11-14-9-7-6-8-10-14/h6-10,12-13,15-17H,5,11,21H2,1-4H3,(H,22,25)(H,23,24)(H,26,27)/t13-,15-,16-,17-/m0/s1 |
Clé InChI |
RORUIHAWOLADSH-HJWJTTGWSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14437504.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14437509.png)

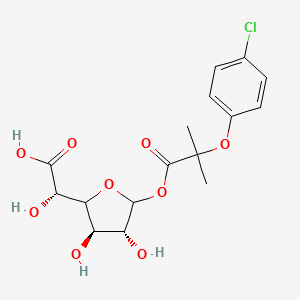
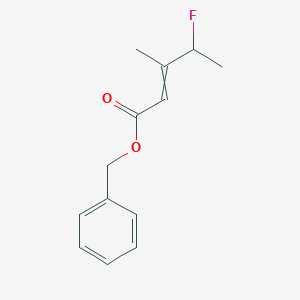


![[2-(Diphenylphosphanyl)ethyl]phosphonic acid](/img/structure/B14437547.png)
